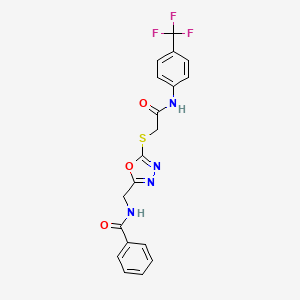

N-((5-((2-氧代-2-((4-(三氟甲基)苯基)氨基)乙基)硫代)-1,3,4-噁二唑-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

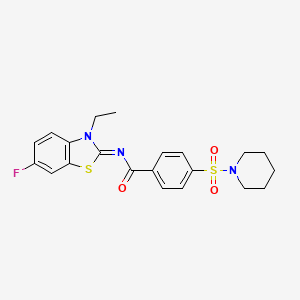

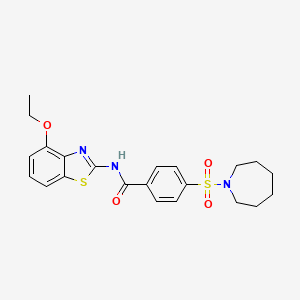

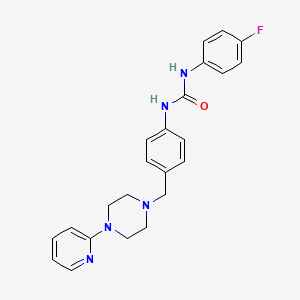

The compound “N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule with the molecular formula C18H12F4N4O2S2 . It has a molecular weight of 456.4 g/mol . The structure of the compound includes a trifluoromethylphenyl group, an oxadiazole ring, and a benzamide moiety .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a trifluoromethyl group attached to a phenyl ring, which is connected to an oxadiazole ring through an aminoethylthio linker . The oxadiazole ring is further connected to a benzamide group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis

The compound has a molecular weight of 456.4 g/mol and a computed XLogP3-AA value of 4.3, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The topological polar surface area, a measure of the compound’s polarity, is 138 Ų .科学研究应用

合成与结构

该化合物通过一个偶然的区域选择性反应合成。研究人员通过将3-巯基[1,2,4]三唑在NBS (N-溴代琥珀酰亚胺)存在下与三氟甲基-β-二酮进行一锅级联反应来实现其合成。 所得产物为1-三氟乙酰基-3-芳基-5-(2-氧代-2-芳基乙基硫代)-1,2,4-三唑 。区域异构体的结构通过异核2D NMR实验进行了全面表征。

DNA-沟槽结合特性

合成的类似物主要筛选其与DNA结合的能力。具体来说,它们在分子建模工具的帮助下针对DNA双链体d(CGCGAATTCGCG)₂进行了测试。在这些化合物中,化合物14m脱颖而出。它显示出与双螺旋DNA(特别是小沟槽内)的强结合亲和力(Kb = 1 × 10⁵ M⁻¹)。 通过静态猝灭形成的稳定复合物(Kq = 5.86 ± 0.11 × 10¹² M⁻¹ s⁻¹) 。这一发现突出了其作为DNA-沟槽结合剂用于肿瘤细胞靶向的潜力。

抗病毒活性

虽然与DNA结合没有直接关系,但值得注意的是,某些吲哚衍生物(如4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲)已针对RNA和DNA病毒的抗病毒活性进行了研究 。尽管在这种情况下没有提到这种特定化合物,但它强调了人们对类似化学基序的广泛兴趣。

可扩展性和原子经济性

由于使用易得的起始反应物,该合成方案具有便捷的可扩展性和优异的原子经济性。 这些特性有助于其可持续性和在大规模生产中的实际适用性 .

未来方向

The future research directions for this compound could include further investigation of its biological activity, such as its potential antimicrobial properties . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and interactions with various biological targets .

作用机制

Mode of Action

Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of effects .

Pharmacokinetics

The compound may be distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Compounds with similar structures have been found to have various effects, including anti-inflammatory and analgesic activities .

属性

IUPAC Name |

N-[[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3S/c20-19(21,22)13-6-8-14(9-7-13)24-15(27)11-30-18-26-25-16(29-18)10-23-17(28)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,23,28)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFHEINQVCTUJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)

![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)